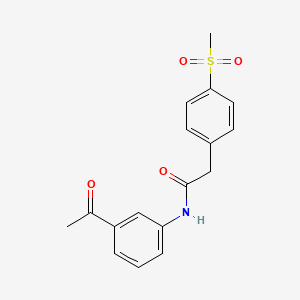
N-(3-acetylphenyl)-2-(4-methanesulfonylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-2-(4-methanesulfonylphenyl)acetamide is a useful research compound. Its molecular formula is C17H17NO4S and its molecular weight is 331.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-acetylphenyl)-2-(4-methanesulfonylphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and anti-cancer properties. This article reviews the existing literature, synthesizes findings from various studies, and presents relevant data tables to elucidate the biological activity of this compound.
Chemical Structure and Properties
The compound features a unique structure that combines an acetylphenyl group with a methanesulfonylphenyl moiety. This structural arrangement is believed to contribute to its biological activity through interactions with specific molecular targets.
Research indicates that compounds similar to this compound may exert their effects by inhibiting key kinases involved in inflammatory pathways. For instance, they can inhibit the activation of transcription factors such as NF-κB and AP-1, which are crucial in mediating inflammatory responses. These actions lead to a decrease in pro-inflammatory cytokines like IL-1, IL-2, and TNF-α, which are implicated in various inflammatory conditions and cancers .
Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. In vitro studies have demonstrated its ability to reduce the expression of pro-inflammatory markers in immune cells. For example, compounds with similar structures have been reported to significantly lower levels of IL-6 and TNF-α in macrophage cultures . The inhibition of these cytokines suggests a potential therapeutic application in diseases characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.
Anticancer Properties
This compound has also been investigated for its anticancer properties. Studies have indicated that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation . The compound's ability to modulate signaling pathways related to cancer progression makes it a candidate for further development as an anticancer agent.
Study 1: In Vivo Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of this compound using a murine model of arthritis. The results indicated that treatment with the compound resulted in a significant reduction in joint swelling and histological signs of inflammation compared to control groups. The study reported a decrease in serum levels of IL-6 and TNF-α, supporting the compound's role as an anti-inflammatory agent .
Study 2: Anticancer Efficacy
In another investigation, the compound was tested against various cancer cell lines, including breast and colon cancer cells. The findings revealed that this compound inhibited cell growth in a dose-dependent manner, with IC50 values indicating potent activity at micromolar concentrations. Mechanistic studies suggested that the compound induces apoptosis through mitochondrial pathways .
Data Tables
属性
IUPAC Name |
N-(3-acetylphenyl)-2-(4-methylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-12(19)14-4-3-5-15(11-14)18-17(20)10-13-6-8-16(9-7-13)23(2,21)22/h3-9,11H,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUHWPKRSSAUSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














